Superior Ligand Efficiency Index for Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), lower molecular weight (MW) directly correlates with higher ligand efficiency (LE) and greater potential for downstream optimization. This compound (MW = 204.25 g/mol) provides a significant 12.1% lower molecular weight compared to its 7,7-dimethyl analog (MW = 232.30 g/mol), enabling better starting ligand efficiency metrics .
| Evidence Dimension | Molecular Weight (g/mol) – Determinant of Ligand Efficiency |
|---|---|
| Target Compound Data | 204.25 |
| Comparator Or Baseline | 7,7-Dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: 232.30 |
| Quantified Difference | 12.1% lower molecular weight |
| Conditions | Calculated molecular weight from molecular formula C10H8N2OS (target) vs. C12H12N2OS (comparator). |
Why This Matters
The significantly lower molecular weight ensures superior ligand efficiency indices in early-stage drug discovery programs, making this compound a more attractive starting fragment for hit-to-lead optimization than its bulkier dimethyl analog.
